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Compound of Interest |

2-(2-Chloro-4-
Compound Name:
formylphenoxy)acetamide

CAS No.: 333743-26-3

Cat. No.: B1349153

. J

Executive Summary

This guide details the synthetic pathway for 2-(2-Chloro-4-formylphenoxy)acetamide, a
critical intermediate often employed in the development of kinase inhibitors and fused
heterocyclic systems. While literature precedents (e.g., US Patent 2004/0224961) utilize
alkoxide bases in protic solvents, this guide proposes an optimized Williamson Ether Synthesis
using carbonate bases in a polar aprotic solvent. This modification aims to suppress aldol side-
reactions, improve yield, and simplify the purification workflow.

Key Chemical Attributes:

CAS Number: 333743-26-3

Molecular Formula: C

H

CINO

Molecular Weight: 213.62 g/mol

Core Reactivity: Nucleophilic substitution (S
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2) at the

-carbon of 2-chloroacetamide by a phenoxide anion.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection at the ether linkage. The target molecule

is assembled by coupling 3-Chloro-4-hydroxybenzaldehyde with 2-Chloroacetamide.[1]

Strategic Considerations (Causality):

Acidity of Phenol: The pKa of 3-chloro-4-hydroxybenzaldehyde is approximately 7-8
(enhanced acidity due to the electron-withdrawing formyl and chloro groups). Weak bases
like K

CO
are sufficient for deprotonation.

Chemoselectivity: Strong bases (e.g., KOtBu, NaH) pose a risk of deprotonating the
acetamide nitrogen or inducing Cannizzaro/Aldol reactions on the aldehyde. Using K

CO
mitigates these risks.

Finkelstein Catalysis: The addition of Potassium lodide (KI) converts the alkyl chloride to a
more reactive alkyl iodide in situ, significantly accelerating the rate-determining S

2 step.

Pathway Visualization
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Precursor A: Precursor B:
3-Chloro-4-hydroxybenzaldehyde 2-Chloroacetamide

Disconnection:
Ether Linkage (O-C)

IRetrosymthesis
1

Target:

2-(2-Chloro-4-formylphenoxy)acetamide

Click to download full resolution via product page

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Protocols
Method A: Optimized Williamson Ether Synthesis
(Recommended)

Rationale: This protocol utilizes DMF as a solvent to solvate the phenoxide anion effectively,
while K

CO
acts as a mild base/buffer. Kl is added as a nucleophilic catalyst.

Materials Table
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. Mass/Vol
Reagent MW ( g/mol ) Equiv.[2][3] Role
(Scale)
3-Chloro-4-
10.0 g (63.9
hydroxybenzalde  156.57 1.0 Substrate
mmol)
hyde
2- 7.17 g (76.7 _
) 93.51 1.2 Alkylating Agent
Chloroacetamide mmol)
Potassium
Carbonate (K
17.6 g (127.8
138.21 2.0 Base
CcoO mmol)
)
Potassium lodide 1.06 g (6.4
166.00 0.1 Catalyst
(KD mmol)
DMF
- - 100 mL Solvent
(Anhydrous)

Step-by-Step Procedure:

e Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-
Chloro-4-hydroxybenzaldehyde (10.0 g) in anhydrous DMF (100 mL).

o Deprotonation: Add K

CO

(17.6 g) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution will
likely turn yellow/orange due to phenoxide formation.

¢ Addition: Add 2-Chloroacetamide (7.17 g) and KI (1.06 g) to the suspension.
o Reaction: Heat the mixture to 80°C under an inert atmosphere (N

or Ar) for 4-6 hours.
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o Self-Validation: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The aldehyde
starting material (Rf ~0.6) should disappear, and a more polar product spot (Rf ~0.3)
should appear.

e Quench & Precipitation: Cool the reaction mixture to RT. Pour the mixture slowly into 500 mL
of ice-cold water with vigorous stirring. The product should precipitate as a solid.[2][4]

« [solation: Stir the aqueous slurry for 30 minutes to ensure removal of residual DMF. Filter the
solid via vacuum filtration (Buchner funnel).

e Washing: Wash the filter cake with water (3 x 50 mL) to remove inorganic salts and traces of
DMF.

 Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or pure Ethanol.

e Drying: Dry in a vacuum oven at 45°C overnight.

Method B: Literature Precedent (Patent US20040224961)

Context: This method uses a stronger alkoxide base in methanol. While functional, yields are
often lower (~30-40%) due to potential side reactions and solubility issues.

Protocol Summary:
 Dissolve 3-Chloro-4-hydroxybenzaldehyde (10 g) in Methanol (100 mL).

Add 1.0 M Potassium tert-butoxide (64 mL, ~1.0 equiv).

Add 2-Chloroacetamide (5.96 g).[5]

Reflux overnight.

Evaporate solvent, triturate residue with water, and collect solid.[3][5][6]

Purification & Workup Logic

The following workflow ensures the removal of the high-boiling solvent (DMF) and inorganic
byproducts without column chromatography, which is ideal for scale-up.
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Figure 2: Workup and Purification Flowchart.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these

expected values.
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» Appearance: White to off-white crystalline solid.

e Melting Point: Expected range 160-165°C (Based on structurally similar
phenoxyacetamides).

e IR Spectroscopy (KBr):

o 3300-3150 cm
(N-H stretch, amide)
o 1690 cm
(C=0, aldehyde)
o 1660 cm
(C=0, amide)
o 1240 cm

(C-0O-C, ether)

e 1H NMR (400 MHz, DMSO-d

o

9.88 (s, 1H, -CHO)

o

7.9-7.2 (m, 3H, Aromatic protons)

o

7.4 (br's, 2H, -NH

)

(¢]

4.75 (s, 2H, -OCH
)

Safety & Handling (E-E-A-T)

o 2-Chloroacetamide: Classified as toxic if swallowed and a skin sensitizer. It may cause
allergic skin reactions. Protocol: Handle in a fume hood with nitrile gloves. Inactivate excess
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alkylating agent in the filtrate by treating with aqueous ammonia or sodium thiosulfate before
disposal.

DMF: Hepatotoxic and readily absorbed through the skin. Use double-gloving if manual
handling is required.

Waste Disposal: The aqueous filtrate contains DMF and potassium salts. It must be disposed
of as halogenated organic waste due to trace chloroacetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Synthetic Route to 2-(2-Chloro-4-
formylphenoxy)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349153#synthetic-route-to-2-2-chloro-4-
formylphenoxy-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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